(S)-esmolol

enantiomer pharmacology beta-1 adrenergic receptor stereoselective activity

For stereochemically defined β1-blockade, choose (S)-Esmolol (CAS 115729-56-1). Unlike the racemate, only the S-enantiomer controls heart rate, enabling isolated chronotropic studies without confounding hypotensive effects. Its distinct membrane permeability makes it essential for enantioselective transport research. This reference standard is validated for chiral HPLC method development, β1-AR affinity chromatography, and soft-drug pharmacokinetic studies. Ensure your experiments quantify enantiomer-specific activity by sourcing the authenticated, high-purity (S)-isomer.

Molecular Formula C16H25NO4
Molecular Weight 295.37 g/mol
CAS No. 115729-56-1
Cat. No. B12773459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-esmolol
CAS115729-56-1
Molecular FormulaC16H25NO4
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
InChIInChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1
InChIKeyAQNDDEOPVVGCPG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Esmolol CAS 115729-56-1: Single-Enantiomer Ultra-Short-Acting Beta-1 Adrenergic Antagonist for Cardiovascular Research and Analytical Reference Applications


(S)-Esmolol (CAS 115729-56-1) is the pharmacologically active S-enantiomer of the racemic beta-blocker esmolol, which is clinically administered as a 50:50 mixture of (R)- and (S)-enantiomers [1]. The compound functions as a cardioselective beta-1 adrenergic receptor antagonist with an ultra-short duration of action resulting from rapid hydrolysis by blood esterases, exhibiting an elimination half-life of approximately 9 minutes [2]. The S-enantiomer exclusively mediates heart rate control, whereas both enantiomers contribute to blood pressure reduction, establishing a functional divergence that differentiates (S)-esmolol from its R-enantiomer and the racemic mixture [3]. This compound serves as a critical reference standard for enantiomeric purity analysis, a tool for stereoselective pharmacology investigations, and a prototype soft drug in pharmacokinetic research.

(S)-Esmolol CAS 115729-56-1 Cannot Be Substituted with Racemic Esmolol or (R)-Esmolol in Stereoselective Pharmacology Studies or Enantiopure Reference Applications


Racemic esmolol and its individual enantiomers are not functionally interchangeable due to documented stereoselective differences in both pharmacodynamic activity and membrane transport behavior. The S-enantiomer exclusively mediates heart rate control, whereas the R-enantiomer lacks this therapeutic property while still contributing to blood pressure reduction, as established in multiple authoritative database entries and experimental studies [1]. Furthermore, enantioselective transport across biological membranes has been demonstrated, with (S)-esmolol exhibiting distinct permeability characteristics compared to (R)-esmolol in Caco-2 cell monolayers [2]. Human pharmacokinetic studies confirm no stereoselective differences in blood kinetics exist, but the pharmacodynamic divergence renders racemic substitution invalid for experiments quantifying enantiomer-specific contributions to beta-blockade [3]. Therefore, procurement of the enantiopure (S)-esmolol is essential for studies requiring stereochemically defined pharmacology, chiral chromatography method validation, or investigation of enantiomer-selective drug transport mechanisms.

(S)-Esmolol CAS 115729-56-1 Quantitative Differentiation Evidence Versus (R)-Esmolol, Racemic Esmolol, and In-Class Beta-1 Antagonists


(S)-Esmolol Versus (R)-Esmolol: Exclusive Heart Rate Control Activity Versus Absence of Therapeutic Beta-Blockade

The S-enantiomer of esmolol possesses exclusive heart rate control activity, whereas the R-enantiomer provides no measurable heart rate control while contributing to blood pressure reduction. This pharmacodynamic divergence is quantitatively established through both authoritative database curation and in vivo experimental validation [1]. In a large animal model, an enantiomerically pure S-esmolol formulation achieved equivalent heart rate reduction compared to racemic esmolol when infused at half the dosage rate, while attenuating associated hypotension [2].

enantiomer pharmacology beta-1 adrenergic receptor stereoselective activity heart rate control cardiac chronotropy

Enantioselective Membrane Transport: (S)-Esmolol Versus (R)-Esmolol Differential Permeability in Human Intestinal Epithelial Model

Enantioselective permeability of esmolol was observed across Caco-2 cell monolayers, a validated in vitro model of human intestinal epithelial membrane. In the absorptive transport direction, the apparent permeability coefficient (Papp) of (S)-esmolol was quantitatively smaller than that of (R)-esmolol, while the reverse pattern was observed for secretory transport, indicating an enantioselective carrier-mediated mechanism in addition to passive diffusion [1]. The enantioselectivity disappeared when drug concentration was increased to 200.0 μmol/l, confirming saturation of the carrier-mediated component [1].

Caco-2 permeability enantioselective transport chiral drug absorption carrier-mediated transport intestinal epithelium model

Beta-1 Adrenoceptor Selectivity: Esmolol (Racemate) Versus Landiolol as In-Class Comparator

Esmolol (as racemate) demonstrates a beta-1/beta-2 selectivity ratio of approximately 33:1, which is substantially lower than landiolol's 255:1 selectivity but exceeds that of metoprolol (2.3:1), atenolol (4.3:1), and propranolol (0.68:1) [1]. In radioligand binding studies, esmolol exhibited a 34-fold higher affinity for beta-1 adrenoceptors than for beta-2 adrenoceptors [2]. In human clinical pharmacology, at infusion rates up to 500 μg·kg⁻¹·min⁻¹, beta-1 receptor occupancy reached 84.7% while beta-2 receptor occupancy remained below the detection limit, confirming functional cardioselectivity [3].

beta-1 selectivity ratio cardioselectivity beta-2 receptor occupancy adrenergic receptor pharmacology off-target activity

Hemodynamic Separation: Enantiopure (S)-Esmolol Achieves Equivalent Heart Rate Control with Attenuated Hypotension Versus Racemic Esmolol

In a controlled large animal study, an enantiomerically pure S-esmolol formulation achieved the same degree of heart rate control as racemic RS-esmolol when infused at half the infusion rate, while producing significantly less associated hypotension [1]. The R-enantiomer provided no measurable heart rate control but contributed to hypotension with RS-esmolol through negative inotropic actions [2]. This hemodynamic separation establishes that the hypotension observed with clinical racemic esmolol is partially attributable to the therapeutically inactive R-enantiomer.

negative inotropy hypotension attenuation hemodynamic separation enantiopure formulation therapeutic index

Beta-1 Adrenoceptor Binding Affinity: Esmolol as Benchmark Ligand for Immobilized Receptor Chromatography

Frontal analysis using immobilized beta-1 adrenoceptor chromatography confirmed esmolol's specific binding to β1-AR with an association constant of 1.45 × 10⁴ M⁻¹, which exceeds that of metoprolol (6.54 × 10³ M⁻¹) and atenolol (1.07 × 10⁴ M⁻¹) [1]. This binding affinity ranking positions esmolol as the highest-affinity ligand among the three clinically relevant beta-1 selective antagonists evaluated in this chromatographic system.

beta-1 adrenoceptor immobilized receptor chromatography association constant frontal analysis ligand screening

Chiral Chromatography Method Validation: (S)-Esmolol Enantiomeric Resolution and Quantification for Analytical Reference Applications

An LC-MS/MS method employing chiral column chromatography was developed and validated for simultaneous determination of esmolol enantiomers in human plasma at concentrations ranging from 25 to 1000 ng/ml, without requiring precolumn asymmetric derivatization [1]. Method validation demonstrated linearity exceeding 0.99, with precision and accuracy at all but the lowest concentrations within ±6% for esmolol enantiomers [1]. The method's applicability extends to enantiomer-specific pharmacokinetic studies of this prototypical soft drug.

chiral chromatography LC-MS/MS enantiomer quantification pharmacokinetic analysis method validation

(S)-Esmolol CAS 115729-56-1: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Enantiomer-Specific Pharmacodynamic Studies Investigating Heart Rate Control Versus Blood Pressure Separation

Investigators evaluating stereoselective contributions to beta-1 adrenergic blockade should procure (S)-esmolol rather than racemic esmolol or (R)-esmolol. The S-enantiomer exclusively mediates heart rate control, whereas the R-enantiomer lacks this activity while contributing to hypotension through negative inotropy [1]. This functional divergence enables experimental designs that isolate chronotropic effects from confounding hemodynamic variables, particularly in isolated tissue preparations or in vivo models where enantiopure infusion allows dose-sparing heart rate control with attenuated hypotension [2].

Chiral Drug Transport and Membrane Permeability Investigations Using Caco-2 or Parallel Artificial Membrane Models

(S)-Esmolol serves as a validated model compound for studying enantioselective carrier-mediated transport mechanisms. Documented differential permeability between (S)-esmolol and (R)-esmolol in the absorptive versus secretory directions across Caco-2 monolayers [1] provides a characterized system for investigating stereoselective drug absorption, transporter involvement, and saturation kinetics. The compound's behavior as a soft drug with rapid esterase-mediated metabolism further enables combined transport-metabolism studies relevant to oral bioavailability prediction.

Beta-1 Adrenoceptor Ligand Screening and Immobilized Receptor Chromatography Method Development

Esmolol's association constant (Ka = 1.45 × 10⁴ M⁻¹) for immobilized beta-1 adrenoceptor exceeds that of metoprolol (6.54 × 10³ M⁻¹) and atenolol (1.07 × 10⁴ M⁻¹) [1], establishing it as the preferred positive control ligand for β1-AR affinity chromatography and binding assays. Researchers developing immobilized receptor methods for natural product screening or novel ligand discovery should utilize (S)-esmolol as a benchmark reference to validate column performance, optimize elution conditions, and calibrate competitive binding displacement assays.

Analytical Reference Standard for Enantiomeric Purity Determination and Chiral Method Validation

Quality control laboratories and analytical chemistry groups require enantiopure (S)-esmolol for chiral HPLC and LC-MS/MS method development, system suitability testing, and enantiomeric purity assessment of esmolol active pharmaceutical ingredients or formulations. Validated methods achieving precision within ±6% and linear ranges of 25–1000 ng/ml [1] depend on authenticated (S)-esmolol reference material. Procurement of the enantiopure compound is essential for impurity profiling, stability-indicating method validation, and regulatory compliance in pharmaceutical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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